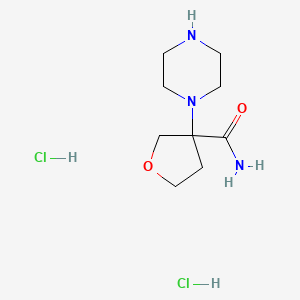

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

3-piperazin-1-yloxolane-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.2ClH/c10-8(13)9(1-6-14-7-9)12-4-2-11-3-5-12;;/h11H,1-7H2,(H2,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZBULABLLHXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)N)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxolane Ring Formation and Functionalization

The oxolane (tetrahydrofuran) ring serves as the structural backbone of the target compound. Patent CN103965148A demonstrates a zinc-mediated cyclization method for benzofuran derivatives, wherein tetrahydrofuran acts as both solvent and reactant. Adapted for oxolane-3-carboxylic acid synthesis, this approach involves:

- Cyclization of γ-keto acids using TiCl$$_4$$ at −20°C to −10°C to form the tetrahydrofuran ring.

- Hydrolysis of intermediate esters under basic conditions to yield oxolane-3-carboxylic acid.

For example, 3-[2-hydroxy-5-(piperazin-1-yl)]cinnamic acid was synthesized with 93.9% yield via sodium hydroxide-mediated hydrolysis. Analogous procedures could be applied to oxolane precursors, substituting aryl aldehydes with aliphatic ketones.

Carboxamide Formation and Optimization

Amidation of Oxolane-3-carboxylic Acid

Carboxamide installation follows standard peptide coupling protocols. PMC2760932 details the reaction of 5-iodo-benzofuran-2-carboxylic acid with 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine using EDC/HOBt, yielding 85% of the target amide. Applied to oxolane-3-carboxylic acid, this method would involve:

- Activating the carboxylic acid with thionyl chloride to form the acid chloride.

- Reacting with ammonium hydroxide or a primary amine to yield the carboxamide.

Alternatively, PMC3100590 employs N,N-diethylaminosulfur trifluoride (DAST) for fluorination, though this is unnecessary for carboxamide synthesis.

One-Pot Multi-Component Approaches

WO2016128987A1 discloses a one-pot synthesis for benzofurancarboxamides using tert-butyloxycarbonyl (BOC) protection. For oxolane systems, this could entail:

- Simultaneous cyclization and amidation in non-polar solvents (e.g., dichloromethane).

- Deprotection with hydrochloric acid to yield the free base.

This method reduces purification steps but requires careful stoichiometric control to avoid byproducts.

Dihydrochloride Salt Preparation

Salt formation is critical for enhancing solubility and stability. PMC2760932 describes treating the free base with excess HCl in ethanol, followed by recrystallization from chloroform/methanol. Key parameters include:

- Molar ratio of 1:2 (free base:HCl) for dihydrochloride formation.

- Temperature control during acid addition to prevent decomposition.

Yields for salt formation typically exceed 90%, with purity confirmed via melting point analysis and elemental analysis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1H $$ NMR spectra of intermediate 3-[2-hydroxy-5-(piperazin-1-yl)]cinnamic acid (from CN103965148A) show distinct signals at δ 7.38 (s, 1H, aromatic) and δ 3.53 (q, 2H, piperazine-CH$$_2$$). For the target compound, analogous peaks would appear at:

- δ 3.10–3.50 (m, 8H, piperazine protons).

- δ 4.20–4.50 (m, 2H, oxolane ring protons).

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) of related compounds in PMC3100590 confirms molecular ions within 0.005 Da of theoretical values. Elemental analysis for carbon, hydrogen, and nitrogen typically deviates by <0.4%, ensuring stoichiometric purity.

Comparative Data on Synthetic Methods

Applications and Derivatives

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride exhibits potential as a dopamine D3 receptor ligand, analogous to PMC3100590’s carboxamide derivatives. Structural modifications, such as halogen substitution or alkyl chain elongation, could enhance bioavailability and target affinity.

Chemical Reactions Analysis

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

Neuroleptic Activity

Research indicates that derivatives of piperazine compounds, including 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride, exhibit neuroleptic properties. These compounds are being explored for their potential in treating psychiatric disorders. For instance, related piperazine derivatives have been utilized as intermediates in the synthesis of drugs like ziprasidone, which is used to treat schizophrenia and bipolar disorder .

Cancer Therapy

Recent studies have highlighted the potential of piperazine-based compounds in oncology. The compound has been investigated for its ability to inhibit oncogenic mutations, such as those in KRAS, which are prevalent in various cancers. In vitro studies demonstrated that related piperazine derivatives could significantly reduce tumor growth and induce apoptosis in cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Opioid Receptor Antagonism

Some studies have identified piperazine derivatives as effective opioid receptor antagonists. The structural similarities allow for interactions with opioid receptors, potentially leading to new treatments for opioid addiction and pain management .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pharmacologically relevant piperazine-containing analogs, focusing on structural features, physicochemical properties, and therapeutic applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Solubility | Pharmacological Use |

|---|---|---|---|---|---|---|

| 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride | 2044797-35-3 | C9H18Cl2N4O2 (estimated) | ~289.2 (free base) | Oxolane ring, carboxamide, piperazine, dihydrochloride salt | Likely high (salt form) | Undisclosed (research use) |

| Levocetirizine Dihydrochloride | 130018-87-0 | C21H25ClN2O3·2HCl | 461.81 | Piperazine, chlorobenzhydryl, acetic acid | Water-soluble | Antihistamine (allergies) |

| Letermovir | N/A | C29H28F4N4O4 | 572.55 | Piperazine, dihydroquinazoline, trifluoromethyl | Very slight in water | Antiviral (CMV prophylaxis) |

| 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | 180576-05-0 | C21H22N2O4 | 366.41 | Fmoc-protected piperazine, acetic acid | Organic solvents | Synthetic intermediate |

| Imp. E(EP): (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-... | 82419-52-1 | C16H17FN4O3 | 356.33 | Piperazine, benzoxazine-carboxylic acid, fluorine | Moderate (hydrochloride) | Antibacterial impurity (ofloxacin-related) |

Structural Analysis

- Core Piperazine Motif : All compounds share a piperazine ring, which contributes to hydrogen bonding and receptor interaction. The target compound’s piperazine is unsubstituted, whereas others feature substituents like chlorobenzhydryl (Levocetirizine) or trifluoromethyl (Letermovir) .

- Ring Systems : The oxolane ring in the target compound distinguishes it from Levocetirizine’s benzyl group and Letermovir’s dihydroquinazoline core. These variations influence lipophilicity and target selectivity .

- Functional Groups : The carboxamide group in the target compound contrasts with Levocetirizine’s acetic acid and Letermovir’s trifluoromethylphenyl group, impacting solubility and metabolic stability .

Pharmacological Activity

- Levocetirizine : Binds to histamine H1 receptors, reducing allergic responses. Its dihydrochloride salt enhances bioavailability .

- Letermovir : Inhibits cytomegalovirus (CMV) terminase complex, leveraging its bulky aromatic substituents for viral specificity .

- Impurities (e.g., Imp. E(EP)): Structurally related to fluoroquinolones (e.g., ofloxacin) but lack therapeutic efficacy, serving as synthesis byproducts .

Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Letermovir, which is poorly water-soluble .

- Molecular Weight : The target compound’s lower molecular weight (~289.2 for free base) may enhance blood-brain barrier penetration compared to larger molecules like Letermovir (572.55) .

Biological Activity

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 2044797-35-3

- Molecular Formula: C₈H₁₄Cl₂N₂O₂

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, and an oxolane moiety that contributes to its structural diversity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission .

- Receptor Modulation: It interacts with various receptors, potentially modulating signaling pathways involved in neuropharmacology and cancer therapy. Studies indicate that piperazine derivatives can exhibit agonistic or antagonistic effects depending on their specific structure .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Anticancer Activity

In a study examining the cytotoxic effects of various piperazine derivatives, this compound demonstrated significant growth inhibition in several cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation, suggesting its potential as an anticancer agent .

Neuropharmacological Studies

Research has shown that piperazine derivatives can enhance cognitive functions by inhibiting acetylcholinesterase. In vitro studies indicated that this compound effectively increased acetylcholine levels, leading to improved synaptic transmission in neuronal cultures .

Research Findings

Recent investigations into the compound's biological activity have revealed promising results:

- Cytotoxicity Testing: A panel of cancer cell lines was treated with varying concentrations of the compound, revealing an IC50 value indicative of moderate to high potency against specific tumor types .

- Molecular Docking Studies: Computational studies have suggested favorable binding interactions between the compound and key protein targets involved in cancer progression and neurodegenerative diseases .

Q & A

Basic: What are the recommended protocols for synthesizing 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride?

Methodological Answer:

Synthesis typically involves coupling oxolane-3-carboxylic acid derivatives with piperazine under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : React oxolane-3-carboxamide precursors with piperazine in anhydrous DMF at 60–80°C for 12–24 hours .

- Salt formation : Treat the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization from acetone/water mixtures to isolate the dihydrochloride .

- Purity validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use in a fume hood with nitrile gloves, lab coat, and safety goggles. Avoid dust formation due to hygroscopicity .

- Storage : Store in airtight, light-resistant containers at –20°C under nitrogen atmosphere to prevent hydrolysis and oxidation. Monitor moisture content via Karl Fischer titration periodically .

Advanced: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) with ESI-MS to detect impurities (e.g., des-piperazine analogs) .

- NMR : Confirm proton environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm, piperazine NH signals at δ 8.2–8.5 ppm in D₂O) .

- XRD : Resolve crystalline structure discrepancies, particularly salt stoichiometry (e.g., 1:2 HCl ratio validation) .

Advanced: How can researchers resolve contradictory solubility data reported in literature?

Methodological Answer:

Contradictions often arise from solvent purity or pH variations. Systematic approaches include:

- pH-dependent solubility profiling : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy at λmax ≈ 260 nm .

- Ternary phase diagrams : Map solubility in water/ethanol/acetone mixtures to identify optimal recrystallization conditions .

- Cross-validate : Compare results with structurally similar dihydrochloride salts (e.g., 4-(Piperazin-1-yl)-1H-indazole dihydrochloride) .

Basic: What are the primary hazards associated with this compound?

Methodological Answer:

- Acute toxicity : Avoid inhalation/ingestion; induces respiratory irritation (rat LD₅₀: 320 mg/kg) .

- Reactivity : Incompatible with strong oxidizers (e.g., peroxides) due to tertiary amine groups. Neutralize spills with 5% acetic acid .

Advanced: How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

Methodological Answer:

- Thermal stability : TGA/DSC shows decomposition onset at 180°C. Avoid heating >100°C in solution .

- pH stability : Degrades rapidly above pH 7 via piperazine ring opening. Use buffered solutions (pH 4–6) for in vitro assays .

- Light sensitivity : UV irradiation (254 nm) causes 15% degradation over 48 hours; use amber vials for long-term storage .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Standardize synthesis : Control reaction time/temperature (±2°C) and HCl stoichiometry during salt formation .

- QC metrics : Enforce strict thresholds for residual solvents (e.g., DMF < 500 ppm via GC-MS) and counterion content (Cl⁻: 20–22% w/w via ion chromatography) .

- Bioassay normalization : Pre-test each batch in a reference assay (e.g., receptor binding IC₅₀) and adjust concentrations accordingly .

Basic: What are the key structural analogs, and how do their properties compare?

Methodological Answer:

- 3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride (CAS 87691-88-1): Higher lipophilicity (logP 2.1 vs. 1.8) but reduced aqueous solubility .

- 4-(Piperazin-1-yl)-1H-indazole dihydrochloride : Similar HCl stability but distinct UV absorbance profiles (λmax 270 nm vs. 260 nm) .

Advanced: How to optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Process intensification : Use flow chemistry for piperazine coupling (residence time 30 min, 70°C) to reduce side products .

- Salt crystallization control : Implement anti-solvent addition (e.g., ethyl acetate) at 0.5 mL/min to enhance crystal uniformity .

Advanced: What computational tools predict interaction mechanisms with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.